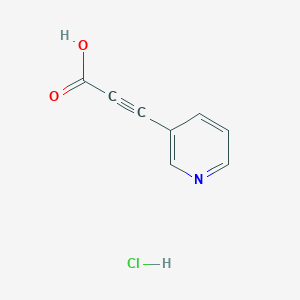
3-(Pyridin-3-yl)propiolic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-3-yl)propiolic acid hydrochloride is a chemical compound with the molecular formula C8H6ClNO2. It is a derivative of pyridine and propiolic acid, and it is commonly used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)propiolic acid hydrochloride typically involves the reaction of pyridine derivatives with propiolic acid under specific conditions. One common method involves the use of silver nitrate (AgNO3), copper nitrate (Cu(NO3)2·6H2O), and zinc nitrate (Zn(NO3)2·6H2O) in methanol (MeOH) to prepare coordination polymers .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings, but optimized for higher yields and efficiency. The exact industrial methods can vary depending on the desired purity and application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyridin-3-yl)propiolic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include silver nitrate, copper nitrate, and zinc nitrate in methanol. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with silver nitrate can produce silver coordination polymers, while reactions with copper and zinc nitrates can produce corresponding coordination polymers .
Wissenschaftliche Forschungsanwendungen
3-(Pyridin-3-yl)propiolic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a ligand to create coordination polymers with metals such as silver, copper, and zinc.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Pyridin-3-yl)propiolic acid hydrochloride involves its interaction with specific molecular targets and pathways. As a ligand, it can chelate metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These interactions can influence various biological and chemical processes, making the compound valuable for research and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Pyridin-4-yl)propiolic acid: Similar in structure but with the pyridine ring attached at the 4-position instead of the 3-position.
3-(Pyridin-2-yl)propiolic acid: Another isomer with the pyridine ring attached at the 2-position.
Uniqueness
3-(Pyridin-3-yl)propiolic acid hydrochloride is unique due to its specific structural configuration, which allows it to form distinct coordination polymers and exhibit unique chemical properties compared to its isomers. This uniqueness makes it particularly valuable for specific applications in coordination chemistry and material science .
Eigenschaften
Molekularformel |
C8H6ClNO2 |
|---|---|
Molekulargewicht |
183.59 g/mol |
IUPAC-Name |
3-pyridin-3-ylprop-2-ynoic acid;hydrochloride |
InChI |
InChI=1S/C8H5NO2.ClH/c10-8(11)4-3-7-2-1-5-9-6-7;/h1-2,5-6H,(H,10,11);1H |
InChI-Schlüssel |
WCGWRVVRBVYTKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C#CC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


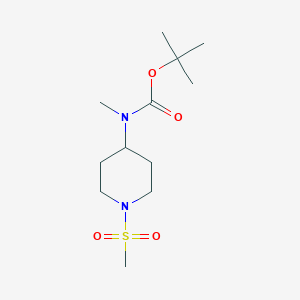

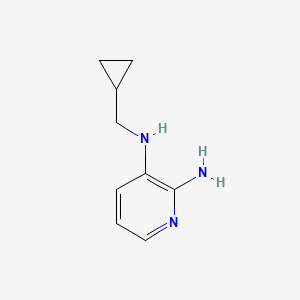
![3-Chloro-5-methyl-2,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13002847.png)
![7-Amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B13002849.png)
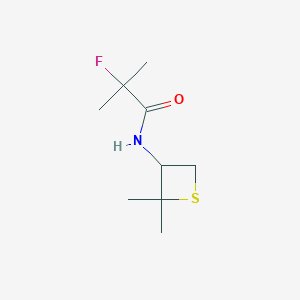
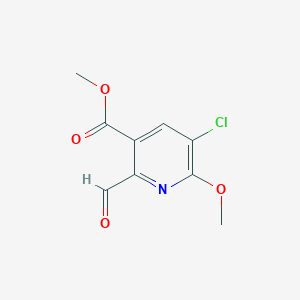


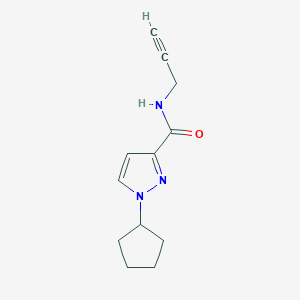
![3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13002887.png)
![4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13002893.png)
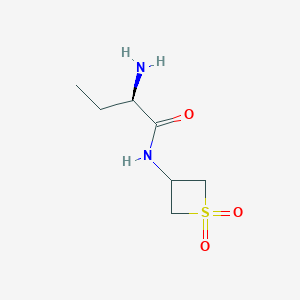
![1-(Benzo[d]isothiazol-7-yl)ethanone](/img/structure/B13002903.png)
